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molecular formula C12H24O2S B8708266 Methyl 11-mercaptoundecanoate CAS No. 73391-27-2

Methyl 11-mercaptoundecanoate

Cat. No. B8708266
M. Wt: 232.38 g/mol
InChI Key: ONZUTDDACQHPTP-UHFFFAOYSA-N
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Patent
US04675392

Procedure details

Compound 104 (15.6 g, 56.9 mmol) in methanol (50 ml) was added to a solution of hydrogen chloride in methanol (HCl was bubbled into 600 ml of MeOH for 10 min). The reaction was monitored by TLC (SiO2, ethyl acetate:isooctane 1:5). After 48 h, an excess of sodium hydrogen carbonate was added and the mixture was diluted with dichloromethane (150 ml), filtered and concentrated. Distillation gave pure 105 (9.0 g, 68%) with b.p. 93°-94° (7×10-2 torr). 1H-NMR (CDCl3, Me4Si) δ 3.68 (s, 3H, MeO), 2.53 (q, 2H, J~7 Hz, H--S--CH2), 2.31 (t, 2H, J=7.5 Hz, CH2CO). 13C-NMR (CDCl3, Me4Si) δ 174.2 (CO), 51.3, 34.0, 33.9, 29.3, 29.2, 29.1, 29.0, 28.9, 28.3, 24.8, 24.5.
Name
Compound 104
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
ethyl acetate isooctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]CCC(OC)=O)(=[S:3])C.Cl.[C:19]([O:22][CH2:23]C)(=[O:21])[CH3:20].C(CC(C)(C)C)(C)C.C(=O)([O-])O.[Na+]>CO.ClCCl>[SH:3][CH2:1][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:20][C:19]([O:22][CH3:23])=[O:21] |f:2.3,4.5|

Inputs

Step One
Name
Compound 104
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=S)CCCCCCCCCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
ethyl acetate isooctane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(C)(C)CC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
SCCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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